molecular formula C14H16N2OS B8127490 3-Amino-N-isopropyl-5-thiophen-2-yl-benzamide

3-Amino-N-isopropyl-5-thiophen-2-yl-benzamide

Cat. No.: B8127490
M. Wt: 260.36 g/mol
InChI Key: LTKHLOGLSBKLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-isopropyl-5-thiophen-2-yl-benzamide is an organic compound that features a benzamide core substituted with an amino group, an isopropyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-isopropyl-5-thiophen-2-yl-benzamide typically involves multi-step organic reactions. One common method includes:

    Nitration and Reduction: The starting material, 5-thiophen-2-yl-benzamide, undergoes nitration to introduce a nitro group at the 3-position. This is followed by reduction to convert the nitro group to an amino group.

    Alkylation: The amino group is then alkylated using isopropyl halide under basic conditions to introduce the isopropyl group.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and high-efficiency separation techniques to purify the final product.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride.

    Substitution: Alkyl halides for alkylation reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amino derivatives.

    Substitution: Alkylated products.

Scientific Research Applications

3-Amino-N-isopropyl-5-thiophen-2-yl-benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-N-isopropyl-5-thiophen-2-yl-benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological targets, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

    3-Amino-5-thiophen-2-yl-benzamide: Lacks the isopropyl group, which may affect its biological activity.

    N-Isopropyl-5-thiophen-2-yl-benzamide: Lacks the amino group, which may reduce its ability to form hydrogen bonds with targets.

Uniqueness: 3-Amino-N-isopropyl-5-thiophen-2-yl-benzamide is unique due to the presence of both the amino and isopropyl groups, which enhance its ability to interact with a variety of biological targets and improve its solubility and stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-amino-N-propan-2-yl-5-thiophen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-9(2)16-14(17)11-6-10(7-12(15)8-11)13-4-3-5-18-13/h3-9H,15H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKHLOGLSBKLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.